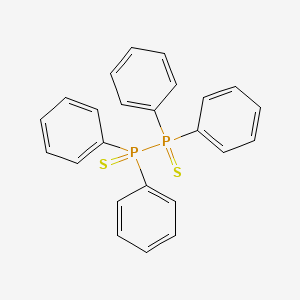
Tetraphenyldiphosphane disulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraphenyldiphosphane disulfide is an organophosphorus compound with the chemical formula C24H20P2S2. It is a white, air-sensitive solid that dissolves in nonpolar solvents. This compound is known for its unique structure, featuring a P-P bond and two sulfur atoms, making it a subject of interest in various chemical research fields .
Métodos De Preparación
Tetraphenyldiphosphane disulfide can be synthesized through several methods. One common synthetic route involves the reaction of tetraphenyldiphosphane with diphenyl disulfide. The reaction typically takes place in a solvent such as tetrahydrofuran (THF) and requires stirring for a few hours to ensure complete reaction . Another method involves the use of sulfur monochloride (S2Cl2) with aromatic compounds . Industrial production methods often involve the reductive coupling of chlorodiphenylphosphine with sodium to produce tetraphenyldiphosphane, which can then be reacted with sulfur sources to form the disulfide compound .
Análisis De Reacciones Químicas
Tetraphenyldiphosphane disulfide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used but often include various phosphane and phosphine oxide derivatives .
Aplicaciones Científicas De Investigación
Tetraphenyldiphosphane disulfide has several scientific research applications:
Mecanismo De Acción
The mechanism by which tetraphenyldiphosphane disulfide exerts its effects involves the interaction of its phosphorus and sulfur atoms with various molecular targets. The compound can form complexes with metals, which can then participate in catalytic processes. Additionally, its ability to undergo oxidation and reduction reactions allows it to act as a redox mediator in various chemical processes .
Comparación Con Compuestos Similares
Tetraphenyldiphosphane disulfide can be compared with other similar compounds such as tetraphenyldiphosphane, diphenyl disulfide, and diphenylphosphine. While this compound features both phosphorus and sulfur atoms, tetraphenyldiphosphane contains only phosphorus atoms, and diphenyl disulfide contains only sulfur atoms. This unique combination of elements in this compound gives it distinct chemical properties and reactivity compared to its analogs .
Similar compounds include:
- Tetraphenyldiphosphane
- Diphenyl disulfide
- Diphenylphosphine
These compounds share some structural similarities but differ in their chemical behavior and applications, highlighting the uniqueness of this compound .
Propiedades
Número CAS |
1054-60-0 |
|---|---|
Fórmula molecular |
C24H20P2S2 |
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
diphenylphosphinothioyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C24H20P2S2/c27-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)26(28,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
Clave InChI |
VSECRTBYBKQVFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)P(=S)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


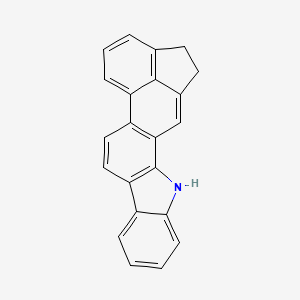
![1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol](/img/structure/B14748653.png)
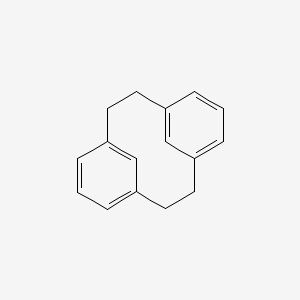


![Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14748680.png)
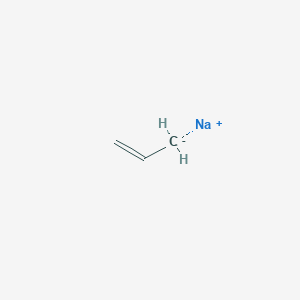
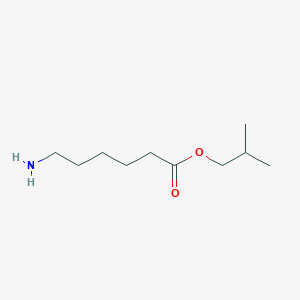
![Bicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B14748696.png)
![N-(4-hydroxyphenyl)-3-[6-[3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide](/img/structure/B14748703.png)
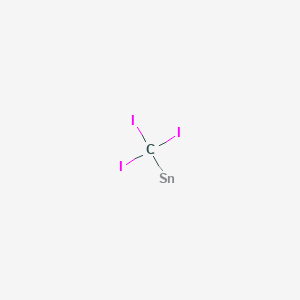
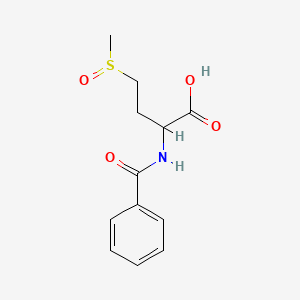
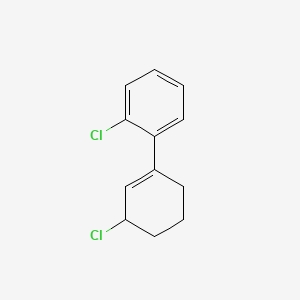
![Benzo[6,7]cyclohepta[1,2-b]indole](/img/structure/B14748729.png)
